Ethyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate
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Overview
Description
Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is a chemical compound that features a unique structure combining an ethyl ester, an amino group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate typically involves multicomponent reactions (MCRs) which are known for their efficiency and atom economy . One common method involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs using cost-effective and environmentally friendly catalysts. The reaction conditions are optimized to ensure high yield and purity of the product, often involving aqueous conditions to minimize the use of harmful solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The tetrahydropyran ring may also interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)propanoate
- [3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol
- 4-Aminotetrahydropyran
Uniqueness
Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-(oxan-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)6-9(11)8-4-3-5-13-7-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
KJPSZCLGCXVTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCCOC1)N |
Origin of Product |
United States |
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